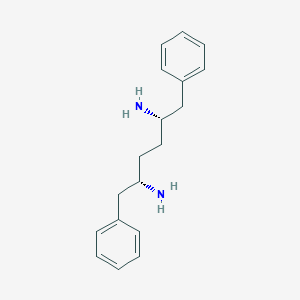![molecular formula C10H23BSi B11759285 [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane](/img/structure/B11759285.png)
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is an organosilicon compound that features both boron and silicon atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylsilane with a borane derivative. One common method is the hydroboration of a vinylsilane with diethylborane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-silicon compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Various boron-silicon compounds.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用機序
The mechanism of action of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane involves its ability to form stable bonds with carbon, boron, and silicon atoms. This allows it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a vinyl group, used in different applications such as anti-inflammatory agents.
Uniqueness
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is unique due to the presence of both boron and silicon atoms, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
特性
分子式 |
C10H23BSi |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
[(E)-3-diethylboranylprop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C10H23BSi/c1-6-11(7-2)9-8-10-12(3,4)5/h8,10H,6-7,9H2,1-5H3/b10-8+ |
InChIキー |
QRKNZHWPSMEBKJ-CSKARUKUSA-N |
異性体SMILES |
B(CC)(CC)C/C=C/[Si](C)(C)C |
正規SMILES |
B(CC)(CC)CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


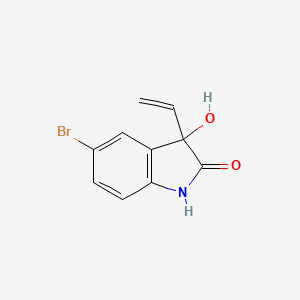
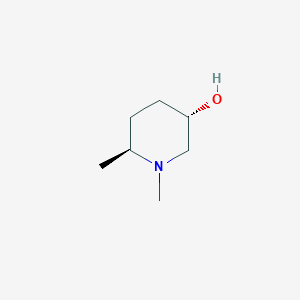
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
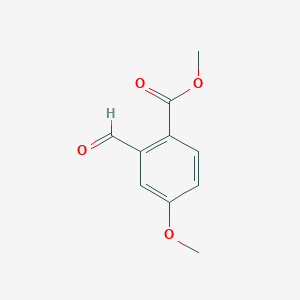

![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
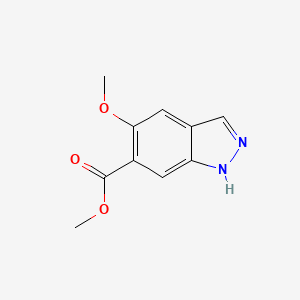
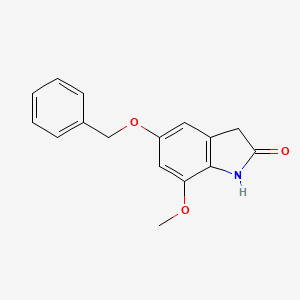
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
